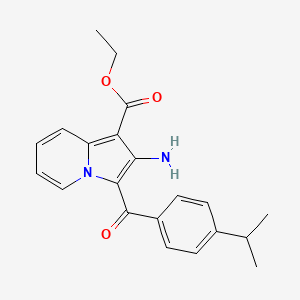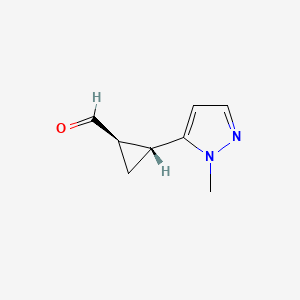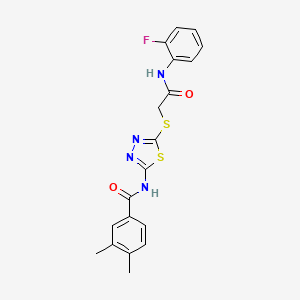![molecular formula C14H11Cl2F4N B2789087 (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243514-70-5](/img/structure/B2789087.png)
(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride, commonly known as CFT, is a chemical compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant and has been extensively studied for its effects on the central nervous system. CFT is a highly selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, resulting in increased levels of dopamine in the synapse.
Applications De Recherche Scientifique
CFT has been extensively studied for its effects on the central nervous system, particularly its ability to increase dopamine levels in the brain. It has been used in research to study the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. CFT has also been used as a tool to study the pharmacology of dopamine transporters and to develop new drugs for the treatment of dopamine-related disorders.
Mécanisme D'action
CFT works by blocking the reuptake of dopamine in the brain, resulting in increased levels of dopamine in the synapse. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By increasing dopamine levels in the brain, CFT produces a range of effects, including increased alertness, euphoria, and enhanced cognitive function.
Biochemical and Physiological Effects
CFT has a range of biochemical and physiological effects, including increased dopamine levels in the brain, increased heart rate and blood pressure, and decreased appetite. It has also been shown to produce a range of behavioral effects, including increased locomotor activity and enhanced cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
CFT has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine transporters. However, it also has several limitations, including its potential for abuse and its toxicity at high doses.
Orientations Futures
There are several future directions for research on CFT, including the development of new drugs for the treatment of dopamine-related disorders, the study of the role of dopamine in addiction and depression, and the development of new imaging techniques to study dopamine transporters in the brain. Additionally, further research is needed to better understand the potential risks and benefits of CFT, particularly in the context of its potential for abuse.
Méthodes De Synthèse
The synthesis of CFT involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 3-fluoro-5-(trifluoromethyl)aniline to produce the intermediate (4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanol. This intermediate is then converted to the final product, (4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride, through a series of reactions involving the use of various reagents and solvents.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-11-3-1-8(2-4-11)13(20)9-5-10(14(17,18)19)7-12(16)6-9;/h1-7,13H,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQOMKRAVFWBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2789005.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide](/img/structure/B2789006.png)
![1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2789007.png)



![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2789015.png)
![[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone](/img/structure/B2789016.png)
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789020.png)

![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)


